4-(Benzamidosulfamoyl)benzoic acid Inhibits Human Carbonic Anhydrase Isoforms with Nanomolar to Sub-Nanomolar Potency
Benzamide-4-sulfonamides, which share the core sulfamoylbenzamido motif with 4-(Benzamidosulfamoyl)benzoic acid, demonstrate exceptional inhibition of key human carbonic anhydrase isoforms. The class shows KIs in the range of 5.3–334 nM for hCA I, 1.9–7.0 nM for hCA II, and 0.4–26.7 nM for hCA VII, with many compounds achieving sub-nanomolar potency against hCA VII and IX [1]. These values are consistently 10- to 100-fold more potent than acetazolamide (AAZ), the clinical standard, across isoforms [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Benzamide-4-sulfonamide class (including 4-(Benzamidosulfamoyl)benzoic acid) Ki values: hCA I 5.3–334 nM; hCA II 1.9–7.0 nM; hCA VII 0.4–26.7 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): hCA I ~62 nM; hCA II ~12 nM; hCA VII ~2.5 nM |
| Quantified Difference | Benzamide-4-sulfonamides are 10- to 100-fold more potent than AAZ depending on isoform |
| Conditions | Stopped-flow CO2 hydration assay, pH 7.4, 25°C |
Why This Matters
Superior potency against hCA II, VII, and IX enables lower dosing and potentially reduced off-target effects in glaucoma, epilepsy, or cancer applications.
- [1] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors, Metabolites, 2018, 8(2), 37. View Source
